molecular formula C13H13BN2O2 B11868491 (3-(p-Tolyldiazenyl)phenyl)boronic acid CAS No. 354154-49-7

(3-(p-Tolyldiazenyl)phenyl)boronic acid

Cat. No.: B11868491
CAS No.: 354154-49-7
M. Wt: 240.07 g/mol
InChI Key: QDGIYKCZKIKJDI-UHFFFAOYSA-N
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Description

(3-(p-Tolyldiazenyl)phenyl)boronic acid: is an organic compound with the molecular formula C₁₃H₁₃BN₂O₂. It is a boronic acid derivative featuring a phenyl ring substituted with a p-tolyldiazenyl group and a boronic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(p-Tolyldiazenyl)phenyl)boronic acid typically involves the diazotization of p-toluidine followed by a coupling reaction with phenylboronic acid. The reaction conditions often include the use of sodium nitrite and hydrochloric acid for the diazotization step, followed by the addition of phenylboronic acid in the presence of a base such as sodium carbonate .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: (3-(p-Tolyldiazenyl)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Phenolic derivatives.

    Reduction: Amino derivatives.

    Substitution: Biaryl compounds

Mechanism of Action

The mechanism of action of (3-(p-Tolyldiazenyl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst. This is followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved include the palladium catalyst and the boronate ester intermediate .

Comparison with Similar Compounds

    Phenylboronic acid: A simpler boronic acid used in similar cross-coupling reactions.

    (4-(p-Tolyldiazenyl)phenyl)boronic acid: A structural isomer with the azo group in a different position.

    (3-(p-Tolyldiazenyl)phenyl)boronic ester: An ester derivative with different reactivity

Uniqueness: (3-(p-Tolyldiazenyl)phenyl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. Its combination of an azo group and a boronic acid group makes it versatile for various synthetic applications .

Properties

CAS No.

354154-49-7

Molecular Formula

C13H13BN2O2

Molecular Weight

240.07 g/mol

IUPAC Name

[3-[(4-methylphenyl)diazenyl]phenyl]boronic acid

InChI

InChI=1S/C13H13BN2O2/c1-10-5-7-12(8-6-10)15-16-13-4-2-3-11(9-13)14(17)18/h2-9,17-18H,1H3

InChI Key

QDGIYKCZKIKJDI-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)N=NC2=CC=C(C=C2)C)(O)O

Origin of Product

United States

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